molecular formula C19H16N2O3S B2920011 N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 2034269-85-5

N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No.: B2920011
CAS No.: 2034269-85-5
M. Wt: 352.41
InChI Key: SJKHIORQTCVGTJ-UHFFFAOYSA-N
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Description

“N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide” is a complex organic compound that contains several functional groups including a carboxamide, a pyridine ring, a thiophene ring, and a dioxine ring .


Synthesis Analysis

The synthesis of similar compounds often involves coupling reactions such as the Suzuki-Miyaura coupling . This reaction is used to couple boronic acids with organic halides, which could be a possible method for forming the pyridine and thiophene rings in the compound .


Molecular Structure Analysis

The molecular structure of similar compounds shows that the planes of the pyridine and benzene rings are inclined to one another . There is also an intramolecular N—H…O hydrogen bond present forming an S (6) ring motif .


Chemical Reactions Analysis

The compound, due to the presence of the pyridine and thiophene rings, might undergo electrophilic substitution reactions . The carboxamide group could also participate in condensation reactions .

Scientific Research Applications

Heterocyclic Compound Synthesis

This compound serves as a precursor in the synthesis of various heterocyclic compounds, demonstrating its utility in the construction of complex molecular architectures. For instance, research by Mohareb et al. (2004) highlights its application in creating pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives, showcasing its versatility in heterocyclic synthesis (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004). Similarly, another study by Mohareb et al. (2003) elaborates on its reactivity towards different chemical reagents to produce thienopyridines and -pyrimidines, further illustrating its importance in the synthesis of nitrogen-containing heterocycles (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2003).

Medicinal Chemistry

In medicinal chemistry, this compound has facilitated the development of novel pharmaceuticals with potential anti-inflammatory and analgesic properties. A study by Abu‐Hashem et al. (2020) presents the synthesis of novel derivatives derived from visnaginone and khellinone, showing significant COX-2 inhibitory, analgesic, and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020). These findings underscore the compound's contribution to identifying new therapeutic agents.

Nanomaterials and Environmental Applications

Moreover, this compound has applications in the development of novel nanomaterials for environmental remediation. Zargoosh et al. (2015) have demonstrated its use in synthesizing magnetic nanoadsorbents for the effective removal of heavy metals from industrial wastes, highlighting its environmental significance (Zargoosh, Sohrabi, Abdolmaleki, & Firouz, 2015).

Future Directions

Future research could focus on synthesizing this compound and studying its properties. It could potentially be used in the development of new pharmaceuticals or materials, given the bioactive nature of similar compounds .

Properties

IUPAC Name

N-[(2-thiophen-2-ylpyridin-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S/c22-19(17-12-23-15-4-1-2-5-16(15)24-17)21-11-13-7-8-20-14(10-13)18-6-3-9-25-18/h1-10,17H,11-12H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJKHIORQTCVGTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NCC3=CC(=NC=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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